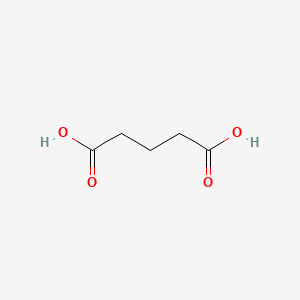

Glutaric acid is an alpha,omega-dicarboxylic acid that is a linear five-carbon dicarboxylic acid. It has a role as a human metabolite and a Daphnia magna metabolite. It is an alpha,omega-dicarboxylic acid and a dicarboxylic fatty acid. It is a conjugate acid of a glutarate(1-) and a glutarate.

Glutaric acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Glutaric acid is a metabolite found in the aging mouse brain.

C5H8O4

COOH(CH2)3COOH

Glutaric acid

CAS No.: 68937-69-9

Cat. No.: VC13287026

Molecular Formula: C5H8O4

C5H8O4

COOH(CH2)3COOH

Molecular Weight: 132.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68937-69-9 |

|---|---|

| Molecular Formula | C5H8O4 C5H8O4 COOH(CH2)3COOH |

| Molecular Weight | 132.11 g/mol |

| IUPAC Name | pentanedioic acid |

| Standard InChI | InChI=1S/C5H8O4/c6-4(7)2-1-3-5(8)9/h1-3H2,(H,6,7)(H,8,9) |

| Standard InChI Key | JFCQEDHGNNZCLN-UHFFFAOYSA-N |

| SMILES | C(CC(=O)O)CC(=O)O |

| Canonical SMILES | C(CC(=O)O)CC(=O)O |

| Boiling Point | 576 to 579 °F at 760 mmHg (decomposes) (NTP, 1992) 200 °C @ 20 MM HG 303.00 °C. @ 760.00 mm Hg |

| Colorform | LARGE, MONOCLINIC PRISMS COLORLESS CRYSTALS |

| Melting Point | 207.5 °F (NTP, 1992) 97.5-98 °C 95.8 °C 98 °C |

Introduction

Chemical Structure and Physicochemical Properties

Glutaric acid is characterized by a linear carbon chain with carboxyl groups at both termini () . Its IUPAC name, pentanedioic acid, reflects its five-carbon backbone. The compound’s molecular weight is 132.12 g/mol, and it exists as a colorless, crystalline solid at room temperature . Key physical properties include:

| Property | Value |

|---|---|

| Melting Point | 95–98°C |

| Boiling Point | 200°C (decomposes) |

| Density | 1.429 g/cm³ |

| Solubility | Water, alcohol, benzene |

| pKa Values | 4.34 (first), 5.41 (second) |

The odd-numbered carbon chain contributes to unique material properties, such as reduced polymer crystallinity and enhanced elasticity in derivatives . Its high solubility in water (≈500 g/L at 20°C) facilitates applications in aqueous formulations .

Synthesis and Industrial Production

Traditional Chemical Methods

Historically, glutaric acid was synthesized via:

-

Malonic Ester Synthesis: Reacting diiodomethane with diethyl malonate, followed by hydrolysis .

-

Ring-Opening of Butyrolactone: Using potassium cyanide to form a nitrile intermediate, subsequently hydrolyzed to the diacid .

-

Oxidation of Cyclopentene: Catalyzed by tungsten-based systems with hydrogen peroxide, yielding up to 85% efficiency .

Biobased and Sustainable Approaches

Recent innovations emphasize green chemistry:

-

Fermentation of Glucose: Corynebacterium glutamicum strains engineered to produce α-ketoglutaric acid, which is chemically reduced to glutaric acid (68.3 g/L yield) .

-

Amino Acid Conversion: Glutamic acid from agricultural byproducts (e.g., sugar beet vinasse) is diazotized and reduced using hypophosphite, achieving 80–95% purity .

Industrial-Scale Production

A Chinese patent (CN103755545A) details a cost-effective method using glutamic acid, inorganic acids, and hypophosphite at 0–40°C, enabling large-scale manufacturing with minimal environmental impact .

Applications in Industry and Medicine

Polymer and Resin Production

Glutaric acid is a precursor for:

-

Polyesters and Polyamides: Its odd-chain structure reduces crystallinity, enhancing flexibility in textiles and packaging .

-

Plasticizers: Hydrogenated derivatives improve thermoplastic durability .

Pharmaceuticals and Biomedicine

-

Drug Intermediates: Used in synthesizing antivirals and anticonvulsants .

-

Metabolic Research: Elevated levels correlate with glutaric acidemia type I (GA1), a neurogenetic disorder caused by glutaryl-CoA dehydrogenase deficiency . GA1 manifests in encephalopathy, striatal degeneration, and macrocephaly, with a prevalence of 1:100,000 .

Food and Cosmetics

-

Acidulant: Potential replacement for citric acid in beverages, pending regulatory approval .

-

Chelating Agent: Enhances stability in cleaners and personal care products .

Environmental and Economic Considerations

Biobased vs. Petrochemical Production

Life cycle assessments reveal:

-

Lower Impact: Biobased N-methylpyrrolidone (NMP) reduces emissions by 40% compared to petrochemical routes .

-

Challenges: Acrylonitrile (ACN) production remains more efficient via fossil fuels, necessitating process optimization .

Market Trends

The glutaric acid market is projected to grow at 6.2% CAGR (2024–2030), driven by:

-

Pharmaceutical Demand: Especially in Asia-Pacific, where healthcare expenditure rises by 8% annually .

-

Sustainable Polymers: Bio-derived polyesters account for 12% of the global polymer market .

Future Directions and Research

Metabolic Engineering

Strain optimization in C. glutamicum could boost titers beyond 68.3 g/L, leveraging CRISPR-Cas9 for pathway regulation .

Therapeutic Innovations

Gene therapy trials targeting GCDH in GA1 patients aim to restore enzyme activity, with preclinical success in murine models .

Green Chemistry

Electrocatalytic oxidation of cyclopentene, using renewable HO, promises to reduce energy consumption by 30% in glutaric acid synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume